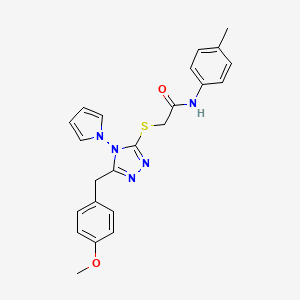

N-(p-Tolyl)-2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pflanzliche chemische Abwehrmechanismen

Hintergrund

Diterpenoide sind eine Klasse von Naturstoffen, die in Pflanzen vorkommen und eine wichtige Rolle bei der Abwehr von Pflanzenfressern spielen. Die Veränderung bestimmter Schritte in ihren Biosynthesewegen kann jedoch zu Autotoxizität führen, bei der sich die Pflanze durch die Anhäufung toxischer Verbindungen selbst schädigt.

Forschungsergebnisse

Neuere Studien haben faszinierende Einblicke in die kontrollierte Hydroxylierung von Diterpenoiden und deren Auswirkungen auf die chemische Abwehr von Pflanzen geliefert:

- Verhinderung von Autotoxizität: Abwehrmechanismus gegen Pflanzenfresser:

Implikationen

Das Verständnis, wie Pflanzen Abwehrmechanismen ausbalancieren, ohne sich selbst zu schädigen, liefert wertvolle Erkenntnisse für die Landwirtschaft, ökologische Interaktionen und nachhaltige Schädlingsbekämpfung. Die doppelte Rolle von Diterpenoiden – sowohl als Abwehrstoffe als auch als potenzielle Toxine – veranschaulicht die komplexen Strategien, die Pflanzen einsetzen, um in ihrer Umwelt zu überleben.

Schlussfolgerung

Die doppelte Rolle der Verbindung in der Pflanzenabwehr und potenziellen pharmazeutischen Anwendungen unterstreicht ihre Bedeutung in der wissenschaftlichen Forschung. Weitere Studien sind erforderlich, um ihr volles Potenzial freizusetzen und zusätzliche Anwendungsgebiete zu erforschen.

Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Kontrollierte Hydroxylierungen von Diterpenoiden ermöglichen chemische Pflanzenabwehr ohne Autotoxizität. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713

Biologische Aktivität

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel compound that belongs to the class of triazole derivatives. Its complex structure includes a triazole ring, a pyrrole moiety, and a thioether linkage, which are known to contribute to various biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is C23H23N5O3S, with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O3S |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 896305-51-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Thioether Linkage : The thiol group is introduced by reacting the triazole with an appropriate thiol reagent.

- Acetamide Formation : Finally, acetamide is formed by coupling the resulting intermediate with p-tolyl acetic acid derivatives.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives containing a triazole ring have been reported to possess IC50 values in the micromolar range against these cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Triazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Kinases : Some studies suggest that these compounds may act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens. For example, mercapto-substituted triazoles have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide:

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Another study assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups.

Eigenschaften

IUPAC Name |

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-17-5-9-19(10-6-17)24-22(29)16-31-23-26-25-21(28(23)27-13-3-4-14-27)15-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRMEKBRNLDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.